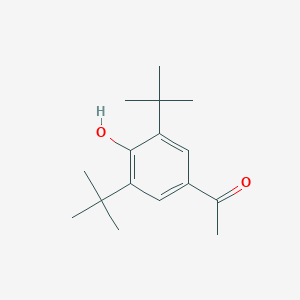

1-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethanon

Übersicht

Beschreibung

3,5-di-tert-Butyl-4-hydroxyacetophenone is an aromatic ketone.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Anwendungen

1-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethanon: wird in der pharmazeutischen Industrie aufgrund seiner antioxidativen Eigenschaften eingesetzt. Es dient als Vorläufer bei der Synthese von Verbindungen, die potenzielle therapeutische Wirkungen aufweisen. So wurden beispielsweise Derivate dieser Verbindung hinsichtlich ihrer antimalariellen und antitumoralen Aktivität untersucht. Die Fähigkeit der Verbindung, freie Radikale zu stabilisieren, macht sie wertvoll bei der Entwicklung von Medikamenten, die oxidativen Stress-bedingten Krankheiten entgegenwirken können .

Materialwissenschaften

In den Materialwissenschaften trägt diese Verbindung zur Entwicklung neuer Materialien bei, die eine verbesserte Stabilität gegen Abbau aufweisen. Die Einarbeitung in Polymere kann die Beständigkeit gegen Oxidation und thermischen Abbau verbessern und so die Lebensdauer von Materialien verlängern, die in verschiedenen industriellen Anwendungen eingesetzt werden .

Chemische Synthese

Die Verbindung ist ein wichtiges Zwischenprodukt in der organischen Synthese. Sie kann weiteren chemischen Transformationen unterzogen werden, um eine Vielzahl von spezialisierten organischen Molekülen zu produzieren. Ihre Rolle bei der Synthese von quaternären Ammoniumsalzen, die in verschiedenen chemischen Reaktionen als Phasentransferkatalysatoren nützlich sind, ist besonders bemerkenswert .

Biologische Aktivität

1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone, also known as 3',5'-Di-tert-butyl-4'-hydroxyacetophenone (BHA), is an organic compound recognized for its diverse biological activities. This article explores its synthesis, chemical properties, and significant biological effects, particularly focusing on its antioxidant and anti-inflammatory properties.

- Molecular Formula : C16H24O2

- Molecular Weight : 248.36 g/mol

- Appearance : White to pale beige solid

- Melting Point : 146-147°C

- Boiling Point : Approximately 308.2°C

- Density : 0.982 g/cm³

- Solubility : Slightly soluble in chloroform and methanol

Synthesis

The synthesis of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone typically involves the acylation of 3,5-di-tert-butylphenol with acetic anhydride or acetyl chloride. The reaction conditions often include recrystallization or column chromatography for purification purposes.

Biological Activities

1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone exhibits several notable biological activities:

Antioxidant Activity

This compound is recognized for its strong antioxidant properties. It scavenges free radicals and inhibits lipid peroxidation, which is crucial in preventing oxidative stress-related damage in cells. Its effectiveness as an antioxidant has been compared to other well-known antioxidants like Butylated Hydroxyanisole (BHA) and Propyl Gallate .

Anti-inflammatory Effects

Research indicates that 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone can reduce inflammation in various biological models. This effect is essential in treating conditions characterized by chronic inflammation .

Antibacterial Activity

Studies have demonstrated that derivatives of this compound exhibit antibacterial properties against pathogens such as Staphylococcus aureus. For instance, a derivative N-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl)isatin showed significant activity at a concentration of 32 μg/mL .

Case Studies and Research Findings

Several studies have highlighted the biological activities of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone:

-

Antioxidant Efficacy :

- A study evaluated the compound's ability to inhibit lipid peroxidation in cell membranes, showing a significant reduction in malondialdehyde (MDA) levels—an indicator of oxidative stress.

- Anti-inflammatory Mechanisms :

- Antibacterial Properties :

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics and activities of compounds structurally related to 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3,5-Di-tert-butyl-4-hydroxyacetophenone | C16H24O2 | Strong antioxidant properties |

| 2,6-Di-tert-butylphenol | C14H22O | Used primarily as a stabilizer |

| Butylated Hydroxyanisole (BHA) | C11H14O2 | Commonly used as a food preservative |

| Propyl Gallate | C10H12O5 | Used as an antioxidant in food |

Eigenschaften

IUPAC Name |

1-(3,5-ditert-butyl-4-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-10(17)11-8-12(15(2,3)4)14(18)13(9-11)16(5,6)7/h8-9,18H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJPGMJLARWHRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346908 | |

| Record name | 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14035-33-7 | |

| Record name | 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',5'-Bis(tert-butyl)-4'-hydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.